molecular formula C8H6BrF2NO B1333226 N-(4-bromo-3,5-difluorophenyl)acetamide CAS No. 541539-64-4

N-(4-bromo-3,5-difluorophenyl)acetamide

Cat. No. B1333226
CAS RN: 541539-64-4
M. Wt: 250.04 g/mol
InChI Key: BMAYBWUHRDSJOJ-UHFFFAOYSA-N
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Description

N-(4-bromo-3,5-difluorophenyl)acetamide is a chemical compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring that is substituted with various halogens such as bromine and fluorine. The specific arrangement and types of substituents on the aromatic ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of halogenated acetamide derivatives typically involves nucleophilic substitution reactions where an appropriate aniline derivative reacts with an acylating agent such as acetic anhydride or acetyl chloride. For instance, the synthesis of related compounds has been reported where the aniline derivative undergoes acetylation after initial functionalization steps . The synthesis routes can vary depending on the desired substituents on the aromatic ring and may include additional steps such as halogenation, nitration, or the use of other specific reagents to introduce different functional groups.

Molecular Structure Analysis

The molecular structure of halogenated acetamide derivatives is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations . These studies reveal the geometric parameters, such as bond lengths and angles, as well as the spatial arrangement of the substituents around the aromatic ring. For example, the dihedral angle between the mean planes of the substituted phenyl rings and the acetamide group can vary, influencing the overall molecular conformation .

Chemical Reactions Analysis

Halogenated acetamide derivatives can participate in various chemical reactions, including further substitution reactions due to the presence of reactive halogen atoms. These reactions can be exploited to synthesize more complex molecules or to modify the compound's properties for specific applications. The reactivity of the halogen atoms can also be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, solubility, and stability, are determined by its molecular structure. The presence of halogen atoms, particularly bromine and fluorine, can increase the compound's density and influence its intermolecular interactions. Hydrogen bonding, as well as halogen bonding, can play a significant role in the crystal packing of these compounds, as evidenced by Hirshfeld surface analysis and other crystallographic studies . The electronic properties, such as HOMO-LUMO gaps, can be assessed through computational studies, providing insights into the compound's reactivity and potential applications in fields like materials science or pharmacology .

Relevant Case Studies

Case studies involving halogenated acetamide derivatives often focus on their biological activities, such as antimicrobial, antifungal, and anticancer properties. For example, some derivatives have been shown to possess broad-spectrum activity against various bacterial strains . Others have been investigated for their potential as anticancer agents, with studies including molecular docking analyses to predict their interactions with biological targets . The impact of substituents on the aromatic ring on the biological activity is a common theme in these case studies, highlighting the importance of molecular structure in determining the efficacy of these compounds as therapeutic agents.

Scientific Research Applications

Molecular Structure and Interactions

  • Crystal Structure Analysis

    The study of N-(4-bromo-3,5-difluorophenyl)acetamide derivatives reveals insights into their molecular structures, such as the dihedral angles and interactions between different molecular planes. These structural details are critical for understanding the physical and chemical properties of these compounds (Praveen et al., 2013).

  • Supramolecular Assembly

    Research on similar compounds demonstrates how intermolecular interactions, like hydrogen bonding and weak C-H⋯O and C-H⋯F interactions, contribute to the formation of supramolecular structures. This is essential for applications in materials science and nanotechnology (Hazra et al., 2014).

Potential Pharmaceutical Applications

  • Radiolabeled Biopharmaceutical Development

    Studies on related compounds suggest potential for developing radiolabeled biopharmaceuticals. These are used in diagnostic imaging and targeted therapy, particularly in oncology (Ndinguri et al., 2021).

  • Chemokine Receptor Modulation

    Derivatives of this compound have shown promise in modulating chemokine receptors like CCR5, which are significant in immunology and could be targeted for treating various diseases (Cumming et al., 2006).

Chemical Synthesis and Characterization

  • Synthesis Techniques

    Research has focused on synthesizing various derivatives of this compound, providing valuable insights into the methods and conditions for efficient synthesis, which is crucial for both industrial and laboratory-scale applications (Qiu et al., 2017).

  • Characterization of Derivatives

    X-ray powder diffraction studies have been conducted to characterize the derivatives of this compound. This data is essential for understanding the physical properties and stability of these compounds, especially in the context of potential industrial applications (Olszewska et al., 2008).

properties

IUPAC Name

N-(4-bromo-3,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c1-4(13)12-5-2-6(10)8(9)7(11)3-5/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAYBWUHRDSJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378332
Record name N-(4-bromo-3,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

541539-64-4
Record name N-(4-bromo-3,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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